molecular formula C11H15NO5 B1366201 Amino-(2,3,4-trimethoxy-phenyl)-acetic acid CAS No. 500696-02-6

Amino-(2,3,4-trimethoxy-phenyl)-acetic acid

Cat. No. B1366201
M. Wt: 241.24 g/mol
InChI Key: LESILKOTGOKBNZ-UHFFFAOYSA-N
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Description

Amino-(2,3,4-trimethoxy-phenyl)-acetic acid, commonly known as TMPA, is a small organic molecule that has been studied extensively in the scientific community. It is a derivative of the amino acid phenylalanine, and is considered to be an important building block in organic chemistry. TMPA has been used in a variety of scientific applications, including synthesis, drug development, and research into biochemical and physiological effects. In

Scientific Research Applications

Another study reported the catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

  • Suzuki–Miyaura Coupling

    • Application: Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It’s used for the construction of biaryl motifs in drugs like Losartan .
    • Method: The process involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
    • Results: More than 1000 tonnes per year are manufactured, with the arylboronic acid/aryl chloride coupling as a key step .
  • Drug Design and Delivery

    • Application: Boronic acids and their esters are considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
    • Method: The stability of these compounds in water is a concern, as they are only marginally stable. The kinetics of hydrolysis is dependent on the substituents in the aromatic ring and the pH .
    • Results: The rate of reaction is considerably accelerated at physiological pH, which is important when considering these boronic pinacol esters for pharmacological purposes .
  • Protodeboronation of Pinacol Boronic Esters

    • Application: The protodeboronation of unactivated alkyl and especially primary alkyl boronic esters is underexplored .
    • Method: The process involves the reduction of alkyl boronic esters .
    • Results: This process is still being investigated and could potentially lead to new methods in organic synthesis .
  • Suzuki–Miyaura Coupling

    • Application: Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It’s used for the construction of biaryl motifs in drugs like Losartan .
    • Method: The process involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
    • Results: More than 1000 tonnes per year are manufactured, with the arylboronic acid/aryl chloride coupling as a key step .
  • Drug Design and Delivery

    • Application: Boronic acids and their esters are considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
    • Method: The stability of these compounds in water is a concern, as they are only marginally stable. The kinetics of hydrolysis is dependent on the substituents in the aromatic ring and the pH .
    • Results: The rate of reaction is considerably accelerated at physiological pH, which is important when considering these boronic pinacol esters for pharmacological purposes .
  • Protodeboronation of Pinacol Boronic Esters

    • Application: The protodeboronation of unactivated alkyl and especially primary alkyl boronic esters is underexplored .
    • Method: The process involves the reduction of alkyl boronic esters .
    • Results: This process is still being investigated and could potentially lead to new methods in organic synthesis .

properties

IUPAC Name

2-amino-2-(2,3,4-trimethoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5/c1-15-7-5-4-6(8(12)11(13)14)9(16-2)10(7)17-3/h4-5,8H,12H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESILKOTGOKBNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(C(=O)O)N)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20407698
Record name AMINO-(2,3,4-TRIMETHOXY-PHENYL)-ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amino-(2,3,4-trimethoxy-phenyl)-acetic acid

CAS RN

500696-02-6
Record name AMINO-(2,3,4-TRIMETHOXY-PHENYL)-ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Kaatz, PN Vogelman, M Carnes - Mbio, 2013 - Am Soc Microbiol
In their study published in January 2013 in mBio, Fang et al. reviewed records from the Office of Research Integrity (ORI) and found more cases of scientific misconduct committed by …
Number of citations: 33 journals.asm.org
A Casadevall, T Shenk - MBio, 2012 - Am Soc Microbiol
The life sciences, and the field of microbiology in particular, are in the midst of an unprecedented debate regarding the risks posed by the publication of two studies that report the …
Number of citations: 10 journals.asm.org

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